Salmeterol Impurity A

Catalog No.
S883917
CAS No.
1798014-51-3
M.F
C20H25NO4
M. Wt
343.423
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salmeterol Impurity A

CAS Number

1798014-51-3

Product Name

Salmeterol Impurity A

IUPAC Name

[1-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(4-phenylbutylamino)ethyl] formate

Molecular Formula

C20H25NO4

Molecular Weight

343.423

InChI

InChI=1S/C20H25NO4/c22-14-18-12-17(9-10-19(18)24)20(25-15-23)13-21-11-5-4-8-16-6-2-1-3-7-16/h1-3,6-7,9-10,12,15,20-22,24H,4-5,8,11,13-14H2

InChI Key

CKGYCBLUVZONRL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCCNCC(C2=CC(=C(C=C2)O)CO)OC=O

While Salmeterol is a widely studied medication for asthma, research specifically on Salmeterol Impurity A is currently limited. This impurity, also known as N-(hydroxymethyl)-salmeterol, forms during the manufacturing process of Salmeterol Xinafoate [].

Focus on Safety

Most research involving Salmeterol Impurity A centers around its safety profile. Regulatory bodies like the European Medicines Agency (EMA) and the Food and Drug Administration (FDA) have established acceptable limits for this impurity in Salmeterol Xinafoate medications [, ]. These limits are set to ensure patient safety and minimize potential risks associated with the impurity.

Further Research Needed

Due to the limited research available, the specific effects and potential applications of Salmeterol Impurity A in scientific research are yet to be fully explored. Further studies are needed to understand its:

  • Physiological effects: This includes investigating any potential pharmacological activity or interaction with the body's systems.
  • Impact on Salmeterol Xinafoate: Research could explore if the impurity affects the efficacy or safety of the main drug.
  • Potential applications: Studies could investigate if Salmeterol Impurity A has any therapeutic potential itself, or if it could be used in other scientific research areas.

Salmeterol Impurity A, with the chemical structure identified as 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[(4-phenylbutyl)amino] ethanol formate, is a notable impurity associated with the pharmaceutical compound Salmeterol. Salmeterol is a long-acting beta-2 adrenergic agonist primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). The chemical has a CAS number of 1798014-51-3 and is characterized by its specific molecular formula, which contributes to its biological activity .

As Salmeterol Impurity A is not intended for therapeutic use, its mechanism of action within the body is not well understood. It likely lacks the desired bronchodilation effect of Salmeterol due to structural differences.

Future Research Directions

  • Further research could investigate the potential biological activity of Salmeterol Impurity A to determine if it has any unforeseen effects.
  • Developing methods for the complete removal or minimization of Salmeterol Impurity A during Salmeterol synthesis could improve production efficiency and ensure optimal drug purity.

The synthesis of Salmeterol Impurity A typically involves multi-step organic reactions that may include:

  • Formation of the Hydroxy Group: Utilizing phenolic compounds as starting materials to introduce hydroxymethyl groups.
  • Amination: Employing amine derivatives to create the beta-phenylbutylamine structure.
  • Esterification: Reacting the resultant alcohol with formic acid or its derivatives to form the final ester product.

These steps may vary based on the synthetic route chosen and can be optimized for yield and purity .

Salmeterol Impurity A primarily serves as a reference standard in pharmaceutical analysis and quality control. Its presence is monitored during the production of Salmeterol to ensure compliance with regulatory standards. Additionally, understanding its properties can aid in assessing the safety and efficacy profiles of formulations containing Salmeterol .

Salmeterol Impurity A can be compared with several related compounds that share structural or functional characteristics. Below is a comparison table highlighting its uniqueness against similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
SalmeterolLong-acting beta-2 agonistBronchodilationPrimary therapeutic agent
FormoterolShorter acting beta-2 agonistBronchodilationFaster onset
AlbuterolShort-acting beta-2 agonistBronchodilationMore frequent dosing required
IndacaterolUltra-long acting beta-2 agonistSustained bronchodilationOnce-daily dosing

Salmeterol Impurity A stands out due to its role as an impurity rather than a therapeutic agent, emphasizing the importance of monitoring impurities in drug formulations for safety and efficacy purposes .

Structural Elucidation

Molecular Formula and Weight

Salmeterol Impurity A exhibits distinct molecular characteristics that differentiate it from its parent compound. The compound exists in two primary forms with different molecular formulations based on the presence or absence of the formate moiety [3] [9].

Table 1: Molecular Formula and Weight Data for Salmeterol Impurity A

ParameterBase FormFormate Form
Molecular FormulaC19H25NO3 [3]C20H25NO4 [9]
Molecular Weight315.41 g/mol [3]343.4 g/mol [9]
CAS Number1798014-51-3 [3]1798014-51-3 [9]
Exact MassNot specified343.178345 [10]

The molecular weight variations observed in literature sources range from 315.18 g/mol to 343.417 g/mol, with the discrepancy attributed to the presence of the formate ester group in different formulations [6] [10]. The compound demonstrates a complex molecular architecture that incorporates multiple functional domains characteristic of beta-2 adrenergic receptor modulators [4].

Chemical Name: 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[(4-phenylbutyl)amino] ethanol formate

The systematic chemical nomenclature for Salmeterol Impurity A reflects its complex structural organization [4] [8]. The compound is officially designated as 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[(4-phenylbutyl)amino] ethanol formate, though it exists in multiple synonymous forms across pharmaceutical literature [9] [13].

Table 2: Chemical Nomenclature and Synonyms

Nomenclature TypeChemical Name
IUPAC Name1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[(4-phenylbutyl)amino] ethanol formate [4]
European PharmacopoeiaSalmeterol European Pharmacopoeia Impurity A [3]
United States PharmacopeiaSalmeterol Related Compound A [3]
Alternative Designation4-[1-Hydroxy-2-(4-phenylbutylamino)ethyl]-2-(hydroxymethyl)phenol [3]

The structural designation incorporates the phenolic hydroxyl group, the hydroxymethyl substituent, the amino alcohol linkage, and the phenylbutyl chain that characterizes this impurity class [8] [9]. The formate ester functionality represents a critical structural modification that influences the compound's physicochemical behavior [13].

Structural Features and Functional Groups

Salmeterol Impurity A contains multiple distinct functional groups that contribute to its chemical reactivity and biological properties [4] [33]. The molecular architecture encompasses several key structural domains that define its chemical behavior and pharmacological characteristics [35].

Table 3: Functional Group Analysis

Functional GroupLocationChemical Significance
Phenolic Hydroxyl4-position of benzene ringProvides acidic character and hydrogen bonding capability [35]
Primary AlcoholHydroxymethyl groupEnables hydrogen bonding and esterification reactions [33]
Secondary AlcoholCentral ethanol moietyContributes to stereochemical complexity [33]
Secondary AmineAmino linkageProvides basic character and receptor binding capability [33]
Aromatic RingPhenyl substituentsContributes to lipophilicity and π-π interactions [33]
Formate EsterTerminal positionModifies solubility and metabolic properties [38]

The phenolic hydroxyl group exhibits enhanced acidity compared to aliphatic alcohols, with typical phenolic compounds demonstrating pKa values between 10 and 12 [35]. The secondary amine functionality provides basic character, creating an amphoteric molecule capable of existing in multiple ionization states depending on solution pH [33].

The aromatic systems contribute significantly to the compound's lipophilic character, with the phenylbutyl chain providing an extended hydrophobic domain [33]. The formate ester represents a readily hydrolyzable functionality that can undergo cleavage under appropriate conditions, potentially converting the compound back to its alcohol form [38] [39].

Physicochemical Properties

Solubility Profile

The solubility characteristics of Salmeterol Impurity A are influenced by its complex molecular structure containing both hydrophilic and lipophilic domains [15] [23]. The compound demonstrates variable solubility patterns across different solvent systems, reflecting the amphiphilic nature of its molecular architecture [15].

Table 4: Solubility Characteristics

Solvent SystemSolubility BehaviorContributing Factors
MethanolFreely soluble [8]Hydrogen bonding with hydroxyl groups
WaterSparingly soluble [22]Limited due to hydrophobic phenylbutyl chain
EthanolSlightly soluble [22]Moderate hydrogen bonding capability
ChloroformSlightly soluble [22]Interaction with aromatic systems
IsopropanolSlightly soluble [22]Balanced polar-nonpolar interactions

The aqueous solubility of related salmeterol compounds has been reported to be significantly limited, with the parent compound salmeterol demonstrating water solubility values of approximately 0.00226 mg/mL [24]. The presence of multiple hydroxyl groups and the amino functionality provides some hydrophilic character, though this is countered by the extended phenylbutyl chain [15] [23].

Methanol emerges as the optimal solvent for analytical applications, providing superior dissolution characteristics for both the impurity and related degradation products [28]. This solvent compatibility is particularly important for chromatographic separations and quantitative analysis [28] [29].

Stability Parameters

The stability profile of Salmeterol Impurity A demonstrates pH-dependent behavior with distinct patterns under acidic, neutral, and alkaline conditions [40] [41]. Comprehensive stability studies have been conducted to evaluate the compound's behavior under various stress conditions [42] [44].

Table 5: Stability Data Under Different pH Conditions

pH ConditionTime PeriodStability BehaviorDegradation Pattern
Acidic (1N HCl)24 hoursStable [40] [41]Minimal degradation observed
Neutral (Water)24 hoursStable [40] [41]No significant changes
Alkaline (1N NaOH)24 hoursUnstable [40] [44]Progressive degradation with time
Oxidative (6% H2O2)OvernightModerate degradation [42]74.88% recovery observed
Thermal (80°C)2 hoursRelatively stable [42]96.20% recovery maintained

Under alkaline conditions, the compound demonstrates progressive degradation with decreasing peak areas and formation of degradation products over time [40]. The formate ester functionality appears particularly susceptible to alkaline hydrolysis, consistent with the general behavior of ester linkages under basic conditions [38] [40].

The thermal stability profile indicates reasonable resistance to elevated temperatures, with minimal degradation observed at 80°C for short exposure periods [42] [44]. Photolytic stability studies have shown acceptable resistance to both ultraviolet and fluorescent light exposure [41] [42].

Spectroscopic Characteristics

Spectroscopic characterization of Salmeterol Impurity A relies on multiple analytical techniques including Nuclear Magnetic Resonance spectroscopy, infrared spectroscopy, and mass spectrometry [26] [27] [31]. These methods provide comprehensive structural confirmation and enable identification of the compound in pharmaceutical matrices [28] [31].

Table 6: Spectroscopic Data Summary

TechniqueKey CharacteristicsAnalytical Applications
1H NMRAromatic proton signals, aliphatic chain resonances [31]Structural confirmation and purity assessment
13C NMRCarbon framework elucidation [31]Complete structural characterization
IR SpectroscopyHydroxyl, amine, and ester stretching frequencies [31]Functional group identification
Mass SpectrometryMolecular ion peaks and fragmentation patterns [31]Molecular weight confirmation and structural analysis
UV-VisibleAromatic absorption characteristics [15]Quantitative analysis and detection

High Performance Liquid Chromatography coupled with ultraviolet detection at 278 nm represents the standard analytical approach for quantification [29] [43]. This wavelength corresponds to the aromatic absorption characteristics of the phenolic and benzyl functionalities present in the molecule [29].

Mass spectrometry provides definitive molecular weight confirmation with characteristic fragmentation patterns that enable structural elucidation [31]. The compound exhibits typical fragmentation pathways consistent with its functional group composition, including loss of the formate moiety and cleavage of the phenylbutyl chain [31].

Structure-Property Relationships

Comparison with Parent Compound Salmeterol

Salmeterol Impurity A demonstrates significant structural similarities to the parent compound salmeterol while exhibiting key differences that influence its chemical and biological properties [19] [22] [24]. The parent compound salmeterol possesses the molecular formula C25H37NO4 with a molecular weight of 415.57 g/mol [22] [24].

Table 7: Structural Comparison Between Salmeterol and Salmeterol Impurity A

ParameterSalmeterolSalmeterol Impurity AStructural Difference
Molecular FormulaC25H37NO4 [22]C19H25NO3 [3]Reduced chain length and functionality
Molecular Weight415.57 g/mol [22]315.41 g/mol [3]Significant mass reduction
Chain Length6-(4-phenylbutoxy)hexyl [22]4-phenylbutyl [3]Missing hexyloxy bridge
Ether LinkagePresent [22]Absent [3]Direct amino connection
Hydroxymethyl Position3-position [22]3-position [3]Conserved placement
Phenolic Hydroxyl4-position [22]4-position [3]Conserved placement

The most significant structural difference lies in the absence of the hexyloxy bridge that characterizes the parent compound [19] [24]. Salmeterol contains a 6-(4-phenylbutoxy)hexyl chain that provides extended lipophilic character and contributes to its prolonged duration of action [24]. In contrast, Salmeterol Impurity A possesses a direct 4-phenylbutyl amino connection, resulting in a more compact molecular structure [3] [4].

The retention of the phenolic hydroxyl group and the hydroxymethyl substituent in identical positions suggests that these structural elements are critical for maintaining basic receptor recognition patterns [22] [24]. However, the abbreviated chain length likely impacts binding affinity and selectivity characteristics compared to the parent compound [24].

Structural Determinants of Chemical Behavior

The chemical behavior of Salmeterol Impurity A is governed by specific structural determinants that influence its reactivity, stability, and physicochemical properties [36] [38]. The molecular architecture creates distinct reactive sites that contribute to the compound's overall chemical profile [33] [35].

Table 8: Structure-Property Relationships

Structural FeatureChemical ConsequenceProperty Impact
Phenolic HydroxylEnhanced acidity (pKa ~10-12) [35]pH-dependent ionization behavior
Primary AlcoholHydrogen bonding capability [33]Increased hydrophilicity and solubility
Secondary AmineBasic character and nucleophilicity [33]Amphoteric behavior and salt formation
Formate EsterHydrolytic susceptibility [38]pH-dependent stability profile
Aromatic Systemsπ-π interactions and lipophilicity [33]Membrane partitioning behavior
Shortened ChainReduced molecular flexibility [36]Altered binding characteristics

The formate ester functionality represents a particularly important structural determinant that influences both stability and metabolic behavior [38] [39]. Ester linkages are susceptible to hydrolysis under alkaline conditions, consistent with the observed instability of Salmeterol Impurity A in basic environments [38] [40].

The phenolic hydroxyl group contributes to the compound's acid-base behavior, with the potential for ionization at physiological pH values [35]. This characteristic influences solubility patterns and may affect interactions with biological targets [35].

The abbreviated phenylbutyl chain compared to the parent compound reduces the overall lipophilic character while maintaining essential aromatic interactions [24] [36]. This structural modification likely impacts membrane partitioning behavior and may influence the compound's distribution characteristics [24].

Reverse Phase High-Performance Liquid Chromatography

Reverse Phase High-Performance Liquid Chromatography represents the most extensively utilized analytical technique for the detection and quantification of Salmeterol Impurity A. The method employs octadecylsilane (C18) or octylsilane (C8) chemically bonded stationary phases, which provide optimal retention and separation characteristics for this particular impurity [1] [2].

The most successful RP-HPLC applications utilize a Hypersil C8 BDS column (15 cm × 4.6 mm, 5 μm particle size) with gradient elution employing a mobile phase consisting of 0.1M ammonium dihydrogen phosphate buffer (pH 2.9) and acetonitrile [1] [2]. The acidic pH is particularly crucial as salmeterol is a weak base with pKa values of 8.3 and 10.3, ensuring the molecule remains greater than 99.9% positively charged below neutral pH conditions [2]. This protonation state enhances chromatographic behavior and reduces peak tailing commonly observed with basic compounds.

Detection is typically performed using ultraviolet spectrophotometry at 228 nm, which provides optimal sensitivity for simultaneous determination of salmeterol and its related impurities [1] [2]. The flow rate is maintained at 2.0 mL/min with column temperature controlled at 30°C to ensure reproducible retention times and peak shapes [1] [2]. Under these optimized conditions, Salmeterol Impurity A exhibits a relative retention time of approximately 0.4 relative to the main salmeterol peak [3] [4].

Alternative RP-HPLC configurations employ C8 Luna columns (100 × 4.6 mm, 5 μm) with buffer solutions containing 0.6% trifluoroacetic acid in water-tetrahydrofuran (8:2 v/v) combined with acetonitrile-methanol (1:1 v/v) in a 60:40 ratio [5] [6]. This approach provides excellent separation with detection at dual wavelengths of 239 nm and 250 nm [5] [6]. The method demonstrates superior quantification limits of 0.025 μg/mL for salmeterol xinafoate and 0.04 μg/mL for related compounds [5] [6].

High-Performance Thin-Layer Chromatography

High-Performance Thin-Layer Chromatography provides an economical and efficient alternative for the analysis of Salmeterol Impurity A. The technique utilizes pre-coated silica gel 60F254 aluminum sheets as the stationary phase [7] [8]. The optimal mobile phase composition consists of chloroform:methanol:ammonia in a ratio of 7:3:0.5 (v/v/v) [7] [8].

The inclusion of ammonia in the mobile phase system is essential for the elution of salmeterol from the application site, as the compound exhibits strong interactions with unreacted silanol groups on the silica gel surface due to its basic nature [8]. Under these conditions, Salmeterol Impurity A achieves a retention factor (Rf) value of 0.52 ± 0.05 [7].

Detection is accomplished using a TLC Scanner III with ultraviolet detection at 252 nm [7]. The method demonstrates linearity in the concentration range of 1000-3000 ng per band for salmeterol xinafoate [7]. The limit of detection has been established at 281.81 ng per band, with precision values (relative standard deviation) consistently below 2% [7].

The HPTLC methodology offers several advantages including simultaneous analysis of multiple samples, reduced solvent consumption, and visual confirmation of separation patterns. The technique has been successfully validated according to International Conference on Harmonization guidelines and demonstrates specificity for salmeterol xinafoate in the presence of degradation products [7].

Ultra-High Performance Liquid Chromatography

Ultra-High Performance Liquid Chromatography represents the current state-of-the-art technology for the sensitive determination of Salmeterol Impurity A. The technique employs sub-2 μm particle size stationary phases, typically Zorbax Eclipse Plus C18 columns, which provide superior resolution and sensitivity compared to conventional HPLC systems [9].

UHPLC methods utilize gradient elution with water-acetonitrile mobile phase systems optimized for electrospray ionization mass spectrometry compatibility [9]. The reduced particle size and increased pressure capabilities enable faster analysis times, typically 5-15 minutes compared to 15-30 minutes for conventional HPLC methods [9].

The enhanced sensitivity of UHPLC systems permits detection limits in the ng/mL range, with reported limits of quantification of 0.10 ng/mL in urine matrices and 0.025 ng/mL in plasma samples [9]. This exceptional sensitivity makes UHPLC particularly suitable for bioanalytical applications and trace-level impurity analysis.

Method validation demonstrates linearity over concentration ranges from 0.10 to 2.00 ng/mL for salmeterol and related compounds in urine, and 0.025 to 0.500 ng/mL in plasma matrices [9]. The precision and accuracy parameters consistently meet regulatory acceptance criteria with relative standard deviations below 2% [9].

Spectroscopic Methods

UV Spectrophotometry

Ultraviolet spectrophotometry provides a fundamental analytical approach for the quantitative determination of Salmeterol Impurity A. The compound exhibits characteristic absorption maxima at wavelengths of 228 nm, 250 nm, and 252 nm, which correspond to the aromatic chromophores present in the molecular structure [10] [11].

The most commonly employed detection wavelength is 228 nm, which provides optimal sensitivity for simultaneous determination of salmeterol and its impurities with minimal interference from common pharmaceutical excipients [1] [10]. Alternative wavelengths of 250 nm and 252 nm are utilized when enhanced selectivity is required or when matrix interferences are encountered at 228 nm [10] [12].

UV spectrophotometric methods typically employ phosphate buffer systems (pH 7.4) with ethanol co-solvents in ratios of 90:10 to ensure complete dissolution of the analyte [11]. The linearity range for these methods extends from 1 to 50 μg/mL with correlation coefficients exceeding 0.999 [10] [11].

The technique offers several advantages including simplicity, rapid analysis times (5-10 minutes), low operational costs, and minimal sample preparation requirements [10] [11]. However, UV spectrophotometry exhibits limited selectivity compared to chromatographic methods and may be subject to interference from structurally similar compounds or excipients with overlapping absorption spectra [11].

Mass Spectrometry Applications

Mass spectrometry, particularly when coupled with liquid chromatography, provides unparalleled selectivity and sensitivity for the detection and quantification of Salmeterol Impurity A. Electrospray ionization in positive ion mode is the preferred ionization technique due to the basic nature of the compound [13] [14] [9].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods employ multiple reaction monitoring (MRM) transitions for enhanced selectivity and sensitivity [13] [14]. The technique demonstrates exceptional detection limits in the pg/mL range, making it suitable for trace-level impurity analysis and bioanalytical applications [14].

Ultra-High Performance Liquid Chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) provides high-resolution mass accuracy, enabling precise molecular formula determination and structural elucidation of impurities [9]. The technique operates in both positive and negative ionization modes to maximize analyte coverage [9].

Mass spectrometric methods require specialized instrumentation and highly trained personnel, resulting in higher operational costs compared to conventional analytical techniques [14]. However, the exceptional selectivity and sensitivity provided by mass spectrometry make it indispensable for definitive identification and quantification of trace-level impurities [14] [9].

Nuclear Magnetic Resonance Analysis

Nuclear Magnetic Resonance spectroscopy serves as the definitive analytical technique for complete structural characterization and identification of Salmeterol Impurity A. The technique employs proton NMR (¹H NMR), carbon-13 NMR (¹³C NMR), and Fourier Transform Infrared (FT-IR) spectroscopy for comprehensive structural elucidation [15] [16].

¹H NMR analysis provides detailed information regarding the hydrogen atoms in the molecule, including chemical shifts, coupling patterns, and integration ratios that enable determination of molecular structure and purity [16]. ¹³C NMR spectroscopy yields complementary information about the carbon framework and functional groups present in the impurity [16].

The combination of one-dimensional and two-dimensional NMR techniques, including Distortionless Enhancement by Polarization Transfer (DEPT) and correlation spectroscopy, enables complete assignment of all atoms within the molecular structure [15] [16]. This comprehensive structural information is essential for confirming impurity identity and establishing structure-activity relationships [16].

NMR spectroscopy requires relatively large sample quantities (milligram amounts) compared to other analytical techniques and is not suitable for routine quantitative analysis at trace levels [16]. However, the technique provides unambiguous structural identification that is essential for impurity characterization and regulatory submissions [15] [16].

Method Validation Parameters

Linearity and Range

Method linearity represents a fundamental validation parameter that demonstrates the proportional relationship between analyte concentration and detector response within a specified range. For Salmeterol Impurity A analytical methods, linearity studies typically encompass concentration ranges from the limit of quantification to 120% of the specification limit [17] [18].

Reverse Phase High-Performance Liquid Chromatography methods demonstrate excellent linearity over concentration ranges of 0.025 to 4.8 μg/mL for salmeterol xinafoate, with correlation coefficients consistently exceeding 0.999 [5] [6] [18]. The linearity assessment involves preparation of a minimum of five concentration levels with triplicate injections at each level [17].

Statistical evaluation of linearity includes calculation of the correlation coefficient (r), regression line slope and intercept, and residual sum of squares [17]. The International Conference on Harmonization guidelines recommend correlation coefficients of 0.999 or greater for pharmaceutical impurity methods [17]. The y-intercept should not be significantly different from zero, indicating absence of systematic error [17].

Ultra-High Performance Liquid Chromatography methods exhibit superior linearity characteristics with concentration ranges extending from 0.10 to 2.00 ng/mL in urine matrices and 0.025 to 0.500 ng/mL in plasma samples [9]. The enhanced sensitivity and reduced baseline noise of UHPLC systems contribute to improved linearity at trace concentration levels [9].

Precision and Accuracy

Precision encompasses both repeatability (intra-day precision) and intermediate precision (inter-day precision) measurements. Repeatability studies involve multiple analyses of the same sample under identical experimental conditions, while intermediate precision evaluates method performance across different days, analysts, and instrument systems [17] [19].

For Salmeterol Impurity A analytical methods, repeatability precision typically demonstrates relative standard deviation values below 2.2% [5] [6] [18]. Intermediate precision studies encompass analysis over multiple days with different analysts and demonstrate relative standard deviation values consistently below 2.0% [20] [18].

Accuracy assessment involves recovery studies where known quantities of Salmeterol Impurity A are added to sample matrices at concentrations spanning 80%, 100%, and 120% of the target concentration [5] [17]. Recovery values should fall within the range of 98.0% to 102.0% to demonstrate acceptable accuracy [5] [6] [18].

Typical recovery values for validated RP-HPLC methods range from 98.2% to 102.7%, demonstrating excellent accuracy across the analytical range [5] [6] [18]. The combination of high precision and accuracy ensures reliable quantitative results for impurity determination [17].

Limit of Detection and Quantification

The limit of detection represents the lowest analyte concentration that can be reliably distinguished from background noise, typically defined as a signal-to-noise ratio of 3:1 [17] [19]. The limit of quantification corresponds to the lowest concentration that can be quantified with acceptable precision and accuracy, generally defined as a signal-to-noise ratio of 10:1 [17] [19].

For RP-HPLC methods, limit of detection values for Salmeterol Impurity A typically range from 0.10 to 0.30 μg/mL [20] [21] [12]. Limit of quantification values generally fall within the range of 0.025 to 0.29 μg/mL, depending upon the specific analytical conditions and instrumentation employed [5] [6] [20].

High-Performance Thin-Layer Chromatography methods demonstrate limit of detection values of 281.81 ng per band [7]. Ultra-High Performance Liquid Chromatography coupled with mass spectrometry achieves exceptional sensitivity with limit of quantification values as low as 0.025 ng/mL in plasma matrices [9].

The determination of detection and quantification limits involves statistical evaluation of blank samples or low-concentration standards [17] [19]. Alternative approaches include visual evaluation, signal-to-noise ratio calculations, or standard deviation of the response and slope methodology [17].

Specificity and Selectivity

Specificity demonstrates the ability to unequivocally assess Salmeterol Impurity A in the presence of other components that may be expected in the sample matrix, including other impurities, degradation products, and excipients [17] [19] [2]. Selectivity encompasses the qualitative ability to differentiate the target analyte from interfering substances [17].

Chromatographic methods demonstrate specificity through resolution measurements between Salmeterol Impurity A and adjacent peaks. Resolution values greater than 1.5 are generally considered acceptable for pharmaceutical impurity analysis [8] [17] [2]. Peak purity assessment using photodiode array detection confirms that chromatographic peaks are attributable to single compounds [1] [2].

Forced degradation studies constitute an essential component of specificity evaluation. Salmeterol Impurity A is subjected to acidic hydrolysis (0.1N HCl), basic hydrolysis (0.1N NaOH), oxidative conditions (hydrogen peroxide), thermal stress (70-90°C), and photolytic exposure [22] [12] [23]. These studies demonstrate that the analytical method can distinguish the impurity from potential degradation products [22] [12].

Mass spectrometric detection provides ultimate specificity through molecular weight determination and fragmentation patterns [14] [9]. The combination of chromatographic separation and mass spectrometric detection ensures unambiguous identification of Salmeterol Impurity A in complex matrices [14] [9].

Stability-Indicating Analytical Approaches

Forced Degradation Studies

Forced degradation studies represent a critical component of stability-indicating method development for Salmeterol Impurity A. These studies involve deliberate exposure of the compound to stress conditions more severe than those expected during normal storage and handling [22] [12] [23].

Acidic hydrolysis studies employ 0.1N hydrochloric acid at 70°C for three days, resulting in moderate degradation levels of approximately 6% [12] [23]. The degradation products are well-resolved from the parent impurity with significantly different retention times, demonstrating the stability-indicating nature of the analytical method [12].

Basic hydrolysis conditions utilizing 0.1N sodium hydroxide at 70°C for three days produce higher degradation levels of approximately 21% [12] [23]. The alkaline conditions promote hydrolysis of ester and amide functionalities, generating multiple degradation products that are chromatographically separated from the parent compound [12] [23].

Oxidative stress studies employ hydrogen peroxide solutions at room temperature for seven days, resulting in variable degradation levels ranging from 2% to 18% depending upon peroxide concentration [22] [12]. The oxidative conditions primarily affect the phenolic hydroxyl groups and secondary amine functionalities present in the molecular structure [22].

Thermal degradation studies involve exposure to elevated temperatures (70-90°C) for 24 hours under dry heat conditions [12] [23]. Photolytic degradation employs exposure to ultraviolet and visible light according to International Conference on Harmonization guidelines, resulting in degradation levels of 5% to 19% [22] [12].

Peak Purity Assessment

Peak purity assessment ensures that chromatographic peaks attributed to Salmeterol Impurity A are not composite signals arising from multiple co-eluting compounds. Photodiode array detection enables spectral comparison across the entire chromatographic peak to confirm spectral homogeneity [1] [2].

The peak purity evaluation involves collection of ultraviolet spectra at multiple points across the chromatographic peak and comparison of these spectra for consistency [1] [2]. Significant spectral differences indicate the presence of co-eluting impurities or degradation products that require further method optimization [2].

Mathematical algorithms calculate peak purity indices that quantify the spectral homogeneity of chromatographic peaks [1] [2]. Values approaching unity indicate high peak purity, while lower values suggest the presence of co-eluting compounds [2].

Advanced mass spectrometric detection provides definitive peak purity assessment through accurate mass measurements and isotope pattern analysis [14] [9]. The high resolution and mass accuracy of modern mass spectrometers enable detection of trace-level co-eluting compounds that may not be apparent using conventional detection methods [9].

Degradation Product Profiling

Comprehensive degradation product profiling involves identification and characterization of all significant degradation products formed under stress conditions. This profiling is essential for understanding degradation pathways and ensuring the analytical method can distinguish Salmeterol Impurity A from all potential degradation products [22] [12].

Liquid chromatography coupled with high-resolution mass spectrometry enables identification of degradation products through accurate mass measurements and fragmentation pattern analysis [9] [22]. The technique provides molecular formula determination for unknown degradation products and facilitates structural elucidation [9].

Nuclear magnetic resonance spectroscopy serves as a complementary technique for degradation product identification, particularly for major degradation products present at sufficient concentrations for structural characterization [16] [22]. The combination of NMR and mass spectrometry provides comprehensive structural information for degradation pathway elucidation [16].

Degradation kinetics studies involve monitoring the formation and disappearance of degradation products over time under controlled stress conditions [22]. These studies provide quantitative information regarding degradation rates and enable prediction of shelf-life and storage conditions [22].

XLogP3

3.2

Dates

Last modified: 04-14-2024

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